Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Protecting group orthogonality Catalytic hydrogenolysis Multi-step synthesis

Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 1808097-71-3 for the (S)-enantiomer; molecular formula C₁₄H₁₇NO₃; molecular weight 247.29 g·mol⁻¹) is a chiral N-Cbz-protected 2-hydroxymethyl-1,2,3,6-tetrahydropyridine derivative. The compound belongs to the tetrahydropyridine class of heterocyclic building blocks, characterized by a six-membered ring containing one nitrogen atom and a single endocyclic double bond (3,4-unsaturated).

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
Cat. No. B13382031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1C=CCN(C1CO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-7,13,16H,8-11H2
InChIKeyKNESSVMWPUAPEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate: Structural Class and Procurement Baseline


Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 1808097-71-3 for the (S)-enantiomer; molecular formula C₁₄H₁₇NO₃; molecular weight 247.29 g·mol⁻¹) is a chiral N-Cbz-protected 2-hydroxymethyl-1,2,3,6-tetrahydropyridine derivative [1]. The compound belongs to the tetrahydropyridine class of heterocyclic building blocks, characterized by a six-membered ring containing one nitrogen atom and a single endocyclic double bond (3,4-unsaturated). This scaffold is employed as a synthetic intermediate in medicinal chemistry, particularly in the construction of iminosugar-type glycosidase inhibitors (e.g., isofagomine analogues) and functionalized piperidine derivatives [2]. The (S)-enantiomer is commercially available from multiple vendors at certified purities of ≥95% and up to 98% (NLT), with batch-specific QC documentation (NMR, HPLC, GC) [1].

Why Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate Cannot Be Replaced by Generic In-Class Analogs


Substituting this compound with a closely related tetrahydropyridine or piperidine analog introduces multiple simultaneous changes in orthogonal protecting-group stability, ring oxidation state, and substitution regiochemistry that cumulatively alter downstream synthetic compatibility [1]. The Cbz (benzyloxycarbonyl) group is selectively cleavable by catalytic hydrogenolysis (Pd/C, H₂) under conditions that leave Boc (tert-butyloxycarbonyl) groups intact, establishing an orthogonal deprotection strategy essential for multi-step syntheses of polyfunctional targets [2]. Replacing the 1,2,3,6-tetrahydropyridine core with a fully saturated piperidine ring eliminates the endocyclic olefin required for late-stage dihydroxylation or epoxidation reactions central to iminosugar construction [3]. Shifting the hydroxymethyl group from the 2-position to the 3- or 4-position alters the stereoelectronic environment of the nitrogen atom and the trajectory of the nucleophilic alcohol, compromising enantioselective transformations that depend on this precise geometry. The quantitative evidence below formalizes these differentiation dimensions.

Quantitative Differentiation Evidence for Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate Against Closest Analogs


Orthogonal N-Protecting Group Stability: Cbz vs. Boc Enables Selective Hydrogenolytic Deprotection

The Cbz group on the target compound is cleaved by catalytic hydrogenolysis (H₂, 10% Pd/C, atmospheric pressure, room temperature) while the Boc group on the direct N-protecting analog tert-butyl 2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate (CAS 1784308-81-1) requires strong acid (e.g., TFA or HCl/dioxane) for removal [1]. This orthogonality allows the Cbz-protected tetrahydropyridine to be carried through synthetic sequences that involve acid-sensitive functionalities (e.g., acetals, silyl ethers, acid-labile prodrug moieties) without premature deprotection. Conversely, when a synthetic route requires an acid-stable protecting group that must survive hydrogenation steps, the Cbz compound offers the complementary selectivity [1].

Protecting group orthogonality Catalytic hydrogenolysis Multi-step synthesis

Endocyclic Olefin Retention: 1,2,3,6-Tetrahydropyridine vs. Fully Saturated Piperidine Core

The target compound retains the C3–C4 double bond characteristic of the 1,2,3,6-tetrahydropyridine scaffold, whereas the fully saturated analog benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (CAS 105706-75-0; MW 249.31 g·mol⁻¹; C₁₄H₁₉NO₃) lacks this unsaturation . The olefin in the tetrahydropyridine series is the critical functional handle for dihydroxylation (OsO₄/NMO or KMnO₄), epoxidation (mCPBA), or hydroboration, which are pivotal steps in the synthesis of polyhydroxylated piperidine iminosugars such as isofagomine [1]. The saturated piperidine analog is structurally incapable of participating in these transformations, making it chemically unsuitable as a replacement in any route that exploits the alkene for downstream stereocontrolled functionalization.

Alkene functionalization Iminosugar synthesis Dihydroxylation

Regiochemistry of the Hydroxymethyl Substituent: 2-Position vs. 3-Position Affects Enantioselective Transformations

The target compound carries the hydroxymethyl group at the 2-position, while the regioisomer benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (N-Cbz-3-hydroxymethylpiperidine, CAS 39945-51-2) places the same functional group at the 3-position . In the tetrahydropyridine series, the 2-hydroxymethyl substituent is positioned alpha to the nitrogen, enabling intramolecular hydrogen bonding and metal-chelation effects that influence the stereochemical outcome of nucleophilic additions and cyclizations [1]. The 3-substituted regioisomer cannot engage in the same through-space interactions. In iminosugar synthesis, the 2-hydroxymethyl group maps directly onto the C1–C2 fragment of the target hexose mimetic, whereas the 3-isomer would require a different retrosynthetic disconnection entirely.

Regioisomer differentiation Chiral building blocks Substrate-controlled synthesis

Commercial Enantiopurity and Batch Documentation: (S)-Enantiomer vs. Racemic or Unspecified Stereochemistry

The (S)-enantiomer benzyl (2S)-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 1808097-71-3) is available from vendors including MolCore, Bidepharm, and Beyotime at certified purities of ≥95% and up to 98% (NLT) with accompanying batch-specific QC documentation (NMR, HPLC, GC) [1]. The non-stereochemically defined or racemic version of the compound does not carry a defined CAS for the racemate; procurement of unspecified stereochemistry introduces uncertainty in enantiomeric composition that can compromise enantioselective downstream transformations. The (S)-enantiomer's specific rotation is documented, and its absolute configuration is confirmed by the chiral InChIKey (KNESSVMWPUAPEL-ZDUSSCGKSA-N), enabling unambiguous lot-to-lot verification [1].

Chiral purity Enantiomeric excess Quality assurance

Molecular Weight Differentiation from the Unsubstituted N-Cbz-Tetrahydropyridine Scaffold

The target compound (MW 247.29 g·mol⁻¹) differs from the parent N-Cbz-1,2,3,6-tetrahydropyridine (CAS 66207-23-6; MW 217.26 g·mol⁻¹) by exactly 30.03 g·mol⁻¹, corresponding to the addition of a CH₂O unit (the hydroxymethyl group) [1]. This mass difference is analytically verifiable by LC-MS and serves as a rapid identity confirmation. More importantly, the presence of the hydroxymethyl group transforms the compound from a simple protected heterocycle into a functionalized chiral building block with a nucleophilic primary alcohol handle that can be oxidized to an aldehyde, converted to a leaving group (tosylate, mesylate, halide), or used directly in esterification and Mitsunobu reactions—none of which are accessible from the parent compound lacking the hydroxyl .

Molecular weight Physicochemical properties Structural annotation

Cbz Stability Profile vs. N-Benzyl Analogs Under Hydrogenation Conditions

The Cbz carbamate in the target compound is cleaved by catalytic hydrogenolysis (H₂, Pd/C) at a rate that is kinetically distinguishable from the hydrogenolysis of an N-benzyl group (direct C–N benzyl linkage) [1]. In synthetic sequences where both a Cbz carbamate and a benzyl ether or N-benzyl group are present, the Cbz group is generally cleaved faster under neutral hydrogenolysis conditions, allowing sequential deprotection strategies . The N-benzyl analog 1-benzyl-2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (where benzyl is directly attached to nitrogen rather than via a carbonyl linker) cannot be removed under neutral conditions without also hydrogenating the tetrahydropyridine double bond, sacrificing the olefin required for downstream chemistry. This distinction is mechanistically rooted in the electron-withdrawing nature of the carbamate carbonyl, which activates the benzyl-oxygen bond toward hydrogenolysis relative to a simple benzylic C–N bond .

Protecting group stability Hydrogenolysis selectivity Synthetic route design

Validated Application Scenarios for Benzyl 2-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate Based on Quantitative Evidence


Chiral Building Block for Iminosugar-Type Glycosidase Inhibitor Synthesis

The (S)-enantiomer serves as a direct precursor for the synthesis of isofagomine and related polyhydroxylated piperidine glycosidase inhibitors, where the 2-hydroxymethyl group maps onto the C1 substituent of the target iminosugar and the endocyclic olefin undergoes stereocontrolled dihydroxylation to install the C3–C4 vicinal diol [1]. The Cbz protecting group can be removed by hydrogenolysis in the final step to liberate the free amine without perturbing the installed hydroxyl stereochemistry. The availability of batch-specific enantiopurity documentation (≥95% up to 98% NLT) ensures reproducible enantioselectivity in the key dihydroxylation step [2].

Orthogonal Protecting Group Strategy in Multi-Step Alkaloid Total Synthesis

In synthetic routes that employ both Cbz and Boc protection, this compound provides the Cbz-protected nitrogen component. The Cbz group can be selectively hydrogenolyzed (H₂, Pd/C) in the presence of a Boc group, which remains stable under these neutral conditions [1]. This orthogonality enables sequential deprotection without intermediate purification of complex polyamines, reducing step count by an estimated 2–4 synthetic operations compared to routes that use only acid-labile protecting groups [1].

Functionalized Tetrahydropyridine Intermediate for CNS-Targeted Medicinal Chemistry Programs

The 1,2,3,6-tetrahydropyridine scaffold is a privileged substructure in CNS drug discovery, appearing in dopamine receptor ligands and monoamine transporter inhibitors [1]. The 2-hydroxymethyl substituent provides a vector for further elaboration (oxidation to aldehyde, conversion to amine via reductive amination, or esterification for prodrug strategies), while the Cbz group serves as a latent primary amine that can be unveiled at the final stage of analogue synthesis [2]. The stereochemically defined (S)-enantiomer allows structure-activity relationship studies to correlate absolute configuration with receptor binding [1].

Analytical Reference Standard for Chiral HPLC Method Development and QC Lot Verification

The well-defined (S)-enantiomer with a unique chiral InChIKey (KNESSVMWPUAPEL-ZDUSSCGKSA-N) and documented specific rotation serves as a qualified chiral reference standard for HPLC method development and batch-to-batch quality control [1]. The distinct molecular weight (247.29 g·mol⁻¹, verified by exact mass 247.12084340 Da) and the presence of three hydrogen-bond acceptor sites (vs. two for the des-hydroxymethyl analog) provide unambiguous LC-MS identification even in complex reaction mixtures [1].

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